2,4-Dinitromesitylene
Overview
Description
2,4-Dinitromesitylene, also known as 1,3,5-trimethyl-2,4-dinitrobenzene, is an organic compound with the molecular formula C9H10N2O4. It is a derivative of mesitylene, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitromesitylene can be synthesized through the nitration of mesitylene. The process involves the following steps :
Nitration Reaction: Mesitylene is reacted with a mixture of concentrated nitric acid and acetic anhydride. The reaction is carried out at a controlled temperature between 15°C and 20°C.
Isolation: The reaction mixture is then poured into ice water, and the product is extracted using ether.
Purification: The crude product is purified by recrystallization from methyl alcohol.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitromesitylene undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Reduction: The major product is 2,4-diaminomesitylene.
Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2,4-Dinitromesitylene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,4-dinitromesitylene primarily involves its nitro groups. These groups can undergo reduction to form amino derivatives, which can interact with various molecular targets. The pathways involved include:
Reduction Pathway: The nitro groups are reduced to amino groups, which can then participate in further chemical reactions.
Electrophilic Substitution Pathway:
Comparison with Similar Compounds
2,4-Dinitromesitylene can be compared with other dinitrobenzene derivatives, such as:
2,4-Dinitrotoluene: Similar in structure but with a methyl group instead of a mesitylene core.
2,4-Dinitroanisole: Contains a methoxy group instead of methyl groups.
2,4-Dinitroethylbenzene: Features an ethyl group in place of the mesitylene core.
Uniqueness: this compound is unique due to its mesitylene core, which provides steric hindrance and influences its reactivity compared to other dinitrobenzene derivatives .
Properties
IUPAC Name |
1,3,5-trimethyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMLQCPPVSVIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209645 | |
Record name | 2,4-Dinitromesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-50-4 | |
Record name | 1,3,5-Trimethyl-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitromesitylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitromesitylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitromesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitromesitylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,4-dinitromesitylene be hydrogenated to its corresponding diamine, and what challenges might arise?
A1: While the research [] focuses on dinitrobenzenes, it provides insights into the challenges of hydrogenating similar compounds like this compound.
- Steric Hindrance: The two nitro groups and the three methyl groups in this compound create significant steric hindrance. This could hinder the adsorption of the molecule onto the catalyst surface, potentially slowing down the hydrogenation reaction or requiring harsher reaction conditions. []
- Selectivity: Achieving high selectivity towards the desired diamine product could be challenging. The presence of multiple reducible groups (two nitro groups) might lead to the formation of unwanted byproducts like partially reduced intermediates. []
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